

Toxicological comparison of 2,6-Dimethylmorpholine isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethylmorpholine

Cat. No.: B058159

[Get Quote](#)

A toxicological comparison of the cis and trans isomers of **2,6-dimethylmorpholine** reveals significant differences, primarily documented in the context of their N-nitroso derivatives, which are potent carcinogens. The parent compounds themselves, while possessing inherent hazards, have not been as extensively studied in a comparative manner. This guide synthesizes the available experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

Acute Toxicity

Safety Data Sheets (SDS) provide some acute toxicity information for the cis-isomer and a mixture of the isomers. Data for the trans-isomer is less readily available, making a direct comparison challenging.

Isomer/Mixture	Route	Species	LD50 Value	Reference
cis-2,6-Dimethylmorpholine	Oral	Rat (male/female)	1270 mg/kg bw	[1]
cis-2,6-Dimethylmorpholine	Dermal	Rat (male/female)	> 1000 - < 2000 mg/kg bw	[1]
trans-2,6-Dimethylmorpholine Hydrochloride	-	-	No data available	[2]

The cis-isomer is classified as harmful if swallowed and toxic in contact with skin[\[1\]](#)[\[3\]](#)[\[4\]](#). Both isomers are considered corrosive and can cause severe skin burns and eye damage[\[3\]](#)[\[5\]](#)[\[6\]](#).

Carcinogenicity of N-Nitroso Derivatives

The most striking toxicological differences between the isomers are observed in the carcinogenicity of their N-nitroso derivatives (Me2NMOR). The carcinogenic potency and the target organs are highly dependent on both the isomer and the animal species studied.

In Rats

In Fischer 344 rats, the trans isomer of N-nitroso-**2,6-dimethylmorpholine** is a more potent carcinogen than the cis isomer[\[7\]](#)[\[8\]](#). Studies where both isomers were administered to rats in their drinking water showed that animals treated with the trans isomer had a shorter survival time[\[7\]](#)[\[8\]](#). The primary tumors observed in rats were basal cell carcinomas and papillomas of the upper gastrointestinal tract, particularly the esophagus[\[7\]](#)[\[8\]](#)[\[9\]](#).

In Guinea Pigs

In contrast to the findings in rats, the cis isomer of N-nitroso-**2,6-dimethylmorpholine** is significantly more carcinogenic in Strain-2 guinea pigs[\[10\]](#). In a study where the isomers were administered by gavage, the cis isomer induced a nearly 100% incidence of liver tumors, along with tumors in the lung and adrenal cortex[\[10\]](#). The trans isomer, at the same dose, resulted in almost no tumors[\[10\]](#).

In Hamsters

Studies in Syrian golden hamsters have shown that **N-nitroso-2,6-dimethylmorpholine** induces tumors, but a direct comparison of the carcinogenic potency of the individual isomers is not as clearly defined as in rats and guinea pigs[11]. The tumors in hamsters primarily target the liver (angiosarcomas), pancreas (ductal adenocarcinomas), and respiratory tract (adenocarcinomas of the lung and olfactory adenocarcinomas of the nasal cavity)[9].

This species-specific difference in carcinogenic potency suggests distinct mechanisms of metabolic activation for the two isomers in different species[10].

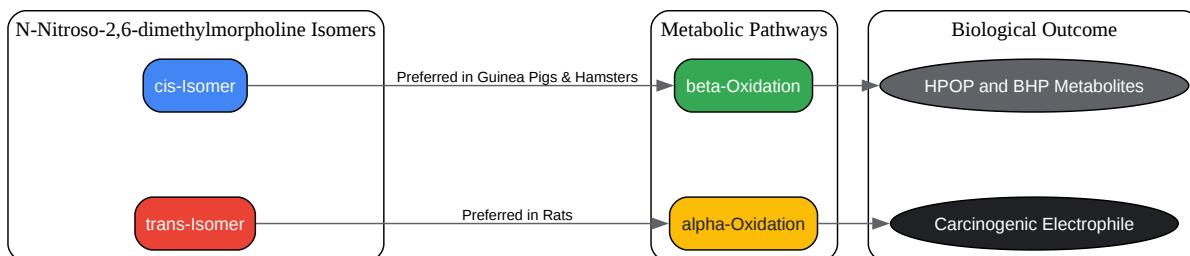
Experimental Protocols

Carcinogenicity Study in Rats

- Animals: Fischer 344 rats[7][8].
- Administration: The cis and trans isomers of **N-nitroso-2,6-dimethylmorpholine** were administered in the drinking water at concentrations of 20 mg/L and 50 mg/L[7][8]. A standard volume of 20 ml per day per rat was given five days a week[7][8].
- Endpoint: The measure of carcinogenic potency was the time until death with tumors[7][8].
- Pathology: Tissues from all major organs were preserved in formalin, and sections were stained with hematoxylin and eosin for microscopic examination.

Carcinogenicity Study in Guinea Pigs

- Animals: Male Strain-2 guinea pigs[10].
- Administration: The cis and trans isomers of **N-nitroso-2,6-dimethylmorpholine** were administered by gavage as solutions in oil, twice weekly for 30 weeks[10].
- Endpoint: Incidence and type of tumors.
- Pathology: Tissues were examined for gross and microscopic evidence of neoplasia.

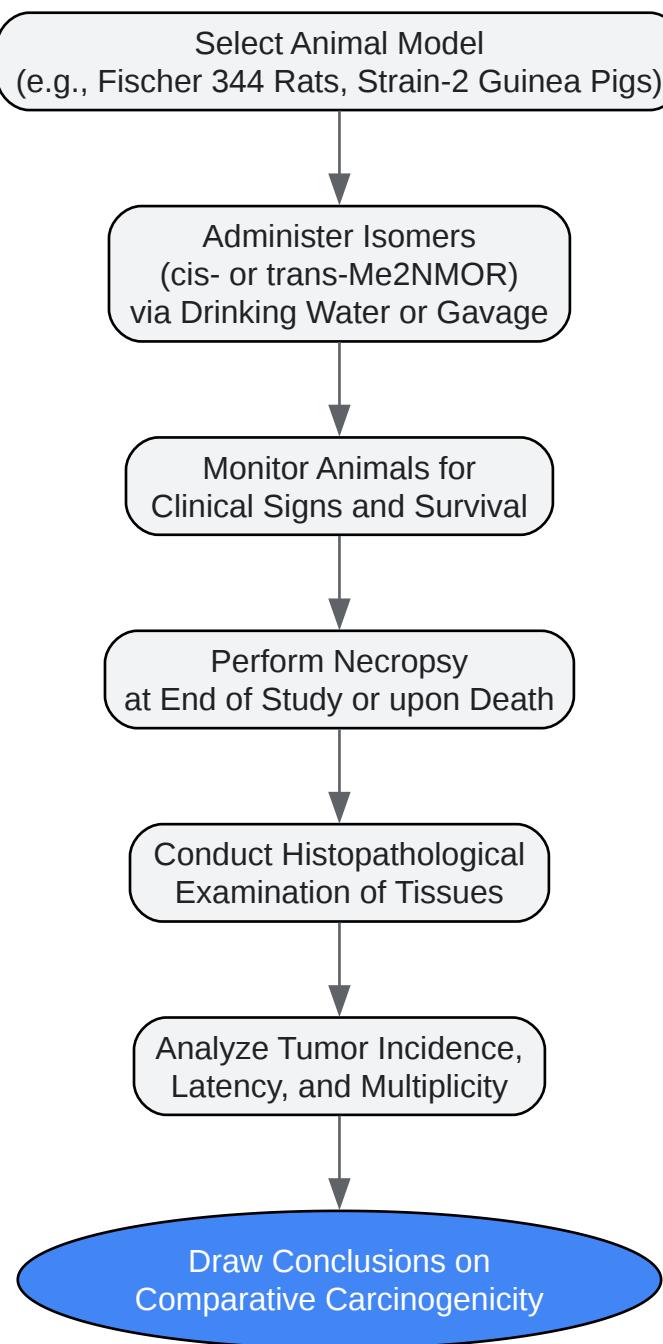

Metabolic Activation and Signaling Pathways

The differential carcinogenicity of the cis and trans isomers of N-nitroso-**2,6-dimethylmorpholine** is attributed to differences in their metabolic activation. The primary metabolic pathways are α -hydroxylation and β -hydroxylation.

- α -Hydroxylation: This pathway is considered to be the primary activation pathway leading to the formation of a carcinogenic electrophile.
- β -Hydroxylation: This pathway leads to the formation of metabolites such as N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitroso-bis(2-hydroxypropyl)amine (BHP) [12].

Studies have shown that the trans isomer of N-nitroso-**2,6-dimethylmorpholine** appears to be preferentially metabolized by α -oxidation in rats, which correlates with its higher carcinogenic potency in this species[12]. Conversely, the cis isomer is more favorably metabolized by β -oxidation in all three species tested (rats, hamsters, and guinea pigs)[12]. This suggests that the β -oxidation pathway may be of primary importance in carcinogenesis by N-nitroso-**2,6-dimethylmorpholine** in hamsters and guinea pigs[12].

Below is a diagram illustrating the proposed metabolic pathways.



[Click to download full resolution via product page](#)

Caption: Proposed metabolic activation pathways for N-nitroso-**2,6-dimethylmorpholine** isomers.

Experimental Workflow for Carcinogenicity Studies

The general workflow for the comparative carcinogenicity studies is outlined below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for comparative carcinogenicity bioassays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. cis-2,6-Dimethylmorpholine | 6485-55-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. cis-2,6-Dimethylmorpholine | CAS#:6485-55-8 | Chemsoc [chemsoc.com]
- 6. fishersci.com [fishersci.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Contrasting carcinogenic effects of nitroso-2,6-dimethylmorpholine given by gavage to F344 rats and Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative carcinogenicity of two isomers of nitroso-2,6-dimethylmorpholine in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine in rats, hamsters and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological comparison of 2,6-Dimethylmorpholine isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058159/toxicological-comparison-of-2-6-dimethylmorpholine-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com